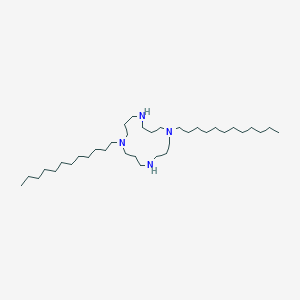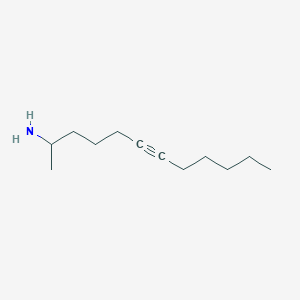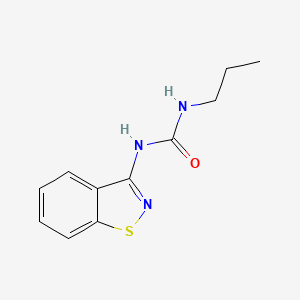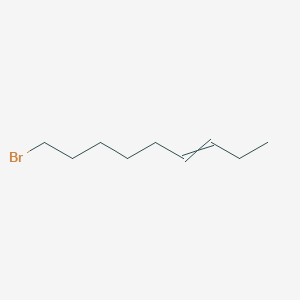![molecular formula C25H31NO2 B14324982 4-({4-[(Undec-10-en-1-yl)oxy]phenyl}methoxy)benzonitrile CAS No. 111073-46-2](/img/structure/B14324982.png)
4-({4-[(Undec-10-en-1-yl)oxy]phenyl}methoxy)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({4-[(Undec-10-en-1-yl)oxy]phenyl}methoxy)benzonitrile is an organic compound with a complex structure It features a benzonitrile core substituted with an undec-10-en-1-yloxy group and a phenylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({4-[(Undec-10-en-1-yl)oxy]phenyl}methoxy)benzonitrile typically involves multiple steps. One common method starts with the preparation of 4-(undec-10-en-1-yloxy)benzoic acid, which is then converted to the desired benzonitrile derivative through a series of reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
4-({4-[(Undec-10-en-1-yl)oxy]phenyl}methoxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This includes nucleophilic and electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a wide range of derivatives depending on the substituents introduced .
Scientific Research Applications
4-({4-[(Undec-10-en-1-yl)oxy]phenyl}methoxy)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of 4-({4-[(Undec-10-en-1-yl)oxy]phenyl}methoxy)benzonitrile involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 4-(undec-10-en-1-yloxy)benzoic acid
- 4-(decyloxy)benzoic acid
- Benzyl-4-hydroxybenzoate
Uniqueness
4-({4-[(Undec-10-en-1-yl)oxy]phenyl}methoxy)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring precise molecular interactions and stability .
Properties
CAS No. |
111073-46-2 |
|---|---|
Molecular Formula |
C25H31NO2 |
Molecular Weight |
377.5 g/mol |
IUPAC Name |
4-[(4-undec-10-enoxyphenyl)methoxy]benzonitrile |
InChI |
InChI=1S/C25H31NO2/c1-2-3-4-5-6-7-8-9-10-19-27-24-17-13-23(14-18-24)21-28-25-15-11-22(20-26)12-16-25/h2,11-18H,1,3-10,19,21H2 |
InChI Key |
XRINNVJZDUDDAH-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCCCCOC1=CC=C(C=C1)COC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


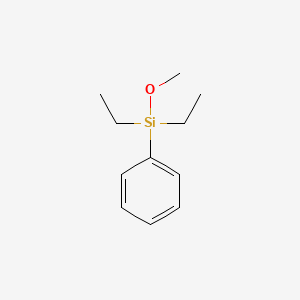
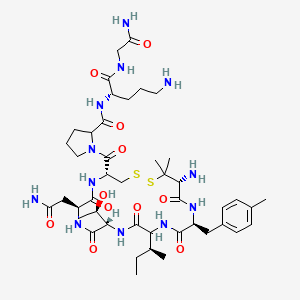
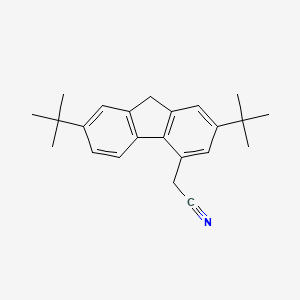
![2-[3-(4-Nitrophenyl)acryloyl]-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14324934.png)
![8-Hydroxy-3-methoxy-11-oxo-1,6-dipropyl-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid](/img/structure/B14324942.png)
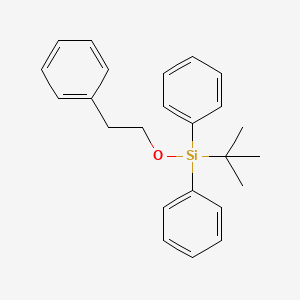
methyl}benzamide](/img/structure/B14324963.png)

